molecular formula C19H19N3O5S B2972821 N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923226-60-2

N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2972821
CAS No.: 923226-60-2
M. Wt: 401.44
InChI Key: BDVITKWBWQTLQO-UHFFFAOYSA-N
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Description

N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrazole ring, and a methanesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative This is followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction cascades or metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
  • N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its specific structural features, such as the methanesulfonamide group, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12(23)22-17(13-7-8-18-19(9-13)27-11-26-18)10-16(20-22)14-5-3-4-6-15(14)21-28(2,24)25/h3-9,17,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVITKWBWQTLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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